Cas no 1246816-28-3 (Acipimox-d4)
Acipimox-d4 Chemical and Physical Properties
Names and Identifiers
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- Acipimox-d4
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- Inchi: 1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D
- InChI Key: DJQOOSBJCLSSEY-VYMTUXDUSA-N
- SMILES: [O-][N+]1C([2H])=C(C(=O)O)N=CC=1C([2H])([2H])[2H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Topological Polar Surface Area: 75.6
Acipimox-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A189852-1mg |
Acipimox-d4 |
1246816-28-3 | 1mg |
$ 164.00 | 2023-09-09 | ||
| TRC | A189852-10mg |
Acipimox-d4 |
1246816-28-3 | 10mg |
$ 1206.00 | 2023-09-09 | ||
| A2B Chem LLC | AE68933-1mg |
Acipimox-d4 |
1246816-28-3 | 1mg |
$280.00 | 2024-04-20 | ||
| A2B Chem LLC | AE68933-10mg |
Acipimox-d4 |
1246816-28-3 | 10mg |
$1292.00 | 2024-04-20 | ||
| MedChemExpress | HY-B0283S-1mg |
Acipimox-d |
1246816-28-3 | 1mg |
¥2600 | 2025-04-16 |
Acipimox-d4 Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Acipimox-d4
Comprehensive Analysis of Acipimox-d4 (CAS No. 1246816-28-3): Applications, Mechanism, and Research Insights
Acipimox-d4, a deuterated analog of the lipid-modulating agent Acipimox, has garnered significant attention in pharmaceutical research due to its unique isotopic labeling and metabolic stability. With the CAS registry number 1246816-28-3, this compound serves as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) assays, enabling precise quantification of Acipimox in biological matrices. Its deuterium substitution at four positions enhances analytical accuracy, making it indispensable in pharmacokinetic studies and drug development pipelines.
The growing demand for stable isotope-labeled compounds like Acipimox-d4 reflects broader trends in precision medicine and metabolomics research. Researchers frequently search for "Acipimox-d4 synthesis," "CAS 1246816-28-3 applications," or "deuterated drug standards," highlighting its relevance in biomarker discovery and drug metabolism studies. Unlike conventional analogs, Acipimox-d4 exhibits minimal interference in mass spectrometric detection, addressing critical challenges in bioanalytical method validation.
From a chemical perspective, Acipimox-d4 (C6H2D4N2O3) retains the pharmacological activity of its parent molecule while offering superior isotopic purity (>98%). This characteristic is vital for tracing drug distribution patterns in ADME (Absorption, Distribution, Metabolism, Excretion) studies. Recent publications emphasize its utility in investigating nicotinic acid receptor interactions, particularly in modulating plasma free fatty acid levels—a hot topic in cardiovascular and metabolic disorder research.
The compound's stability under physiological conditions also makes it valuable for longitudinal clinical trials. Pharmaceutical developers increasingly inquire about "Acipimox-d4 suppliers" and "isotopically labeled reference materials," driven by stringent regulatory requirements for FDA and EMA submissions. Analytical laboratories prioritize high-purity Acipimox-d4 to ensure compliance with ICH Q2(R1) guidelines for method validation.
Emerging applications extend to nutraceutical research, where Acipimox-d4 helps quantify trace metabolites in complex formulations. Its role in elucidating PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) pathways aligns with current interests in mitochondrial function optimization—a trending subject in anti-aging and sports nutrition studies. This versatility positions CAS 1246816-28-3 as a cross-disciplinary tool bridging pharmacology and nutritional science.
Quality control remains paramount when working with deuterated compounds. Leading manufacturers employ NMR and HPLC-UV to verify the structural integrity of Acipimox-d4, addressing common user queries about "batch-to-batch consistency" and "residual solvent limits." Storage recommendations typically emphasize protection from light and moisture at -20°C to preserve isotopic integrity—a detail frequently overlooked in early-stage research protocols.
Future directions may explore Acipimox-d4's potential in multi-omics integration, particularly when combined with transcriptomic data to map drug-induced metabolic shifts. As personalized therapeutics gain traction, the demand for specialized standards like 1246816-28-3 will likely accelerate, reinforcing its status as a cornerstone in modern analytical chemistry and translational medicine.
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